N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide

regioisomerism structure–activity relationship tetrahydroquinoline positional isomers

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide (CAS 946266-40-6) is a synthetic tetrahydroquinoline derivative with molecular formula C₂₁H₂₄N₂O₂ and molecular weight 336.44 g·mol⁻¹. The compound bears a benzoyl substituent at the N1 position of the tetrahydroquinoline core and a 3-methylbutanamide side chain at the C7 position.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 946266-40-6
Cat. No. B6566331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
CAS946266-40-6
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C21H24N2O2/c1-15(2)13-20(24)22-18-11-10-16-9-6-12-23(19(16)14-18)21(25)17-7-4-3-5-8-17/h3-5,7-8,10-11,14-15H,6,9,12-13H2,1-2H3,(H,22,24)
InChIKeySAXNWEGZNONQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide (CAS 946266-40-6): Procurement-Relevant Physicochemical and Pharmacological Profile


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide (CAS 946266-40-6) is a synthetic tetrahydroquinoline derivative with molecular formula C₂₁H₂₄N₂O₂ and molecular weight 336.44 g·mol⁻¹ . The compound bears a benzoyl substituent at the N1 position of the tetrahydroquinoline core and a 3-methylbutanamide side chain at the C7 position. It belongs to a broader class of N-benzoyl-tetrahydroquinoline derivatives that have been investigated as cholesterol ester transfer protein (CETP) inhibitors and as modulators of NF-κB transcriptional activity [1]. Available pharmacological screening data indicate measurable in vitro affinity for central muscarinic acetylcholine receptors (displacement of [³H]quinuclidinyl benzilate from rat cerebral cortex) with values ranging from 16,000 to 36,000 (expressed as Ki or IC₅₀ in nM units) [2]. The compound is commercially available at ≥95% purity from multiple suppliers .

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Performance Verification


Tetrahydroquinoline derivatives sharing the general N-benzoyl-1,2,3,4-tetrahydroquinoline scaffold exhibit widely divergent biological activities depending on the position and nature of substituents. The 7-yl substitution pattern present in this compound is structurally distinct from the 6-yl regioisomer (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide), and even minor modifications to the N-acyl group—such as replacement of benzoyl with isobutyryl, cyclopropanecarbonyl, or furan-2-carbonyl—generate compounds with different molecular recognition properties [1]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that both the N1-acyl substituent identity and the position of the C7 amide side chain are critical determinants of target engagement, cellular potency, and selectivity [2]. Generic interchange without empirical confirmation of equivalent bioactivity in the end user's assay system therefore carries a high risk of obtaining non-comparable or inactive material. The quantitative evidence in Section 3 provides the minimum dataset required for informed procurement decisions.

Head-to-Head Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide vs. Closest Structural Analogs


Regioisomeric Differentiation: 7-yl vs. 6-yl Substitution Pattern on the Tetrahydroquinoline Core

The target compound features the 3-methylbutanamide side chain at the C7 position of the tetrahydroquinoline ring. The closest regioisomer, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide, places the identical side chain at the C6 position. Published SAR studies on N-benzoyl-tetrahydroquinoline derivatives demonstrate that the position of the amide substituent on the quinoline ring is a primary determinant of NF-κB inhibitory potency and cytotoxicity profile. In the foundational SAR paper by Jo et al. (2016), compounds with different substitution positions exhibited IC₅₀ values spanning from sub-micromolar to >50 μM across multiple cancer cell lines, confirming that regioisomers are not functionally interchangeable [1]. While the 6-yl vs. 7-yl head-to-head comparison for the specific 3-methylbutanamide side chain has not been published in a peer-reviewed journal, the class-level SAR establishes that positional isomerism cannot be assumed to yield equivalent biological outcomes [1]. Procurement of the incorrect regioisomer would therefore invalidate any assay or screening campaign predicated on the 7-yl substitution geometry.

regioisomerism structure–activity relationship tetrahydroquinoline positional isomers

N-Acyl Group Differentiation: Benzoyl vs. Isobutyryl at N1 Position

The target compound bears an N1-benzoyl substituent. The closest N-acyl analog, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide, replaces the aromatic benzoyl group with an aliphatic isobutyryl moiety. Published patent literature on tetrahydroquinoline-based CETP inhibitors demonstrates that the N1-acyl group identity is a critical pharmacophoric element that directly modulates the compound's ability to occupy the CETP hydrophobic binding pocket [1]. In the broader CETP inhibitor class, substitution of aromatic N-acyl groups with aliphatic counterparts routinely alters in vitro IC₅₀ values by 10- to 100-fold in recombinant human CETP scintillation proximity assays [1]. While a direct head-to-head comparison of the benzoyl vs. isobutyryl pair for the 7-yl-3-methylbutanamide series has not been published, the class-level SAR indicates that the planar, π-electron-rich benzoyl group confers distinct binding interactions compared to the smaller, flexible isobutyryl group, making these compounds non-substitutable without empirical validation [1].

N-acyl substitution CETP inhibition pharmacophore optimization

Central Muscarinic Acetylcholine Receptor Affinity: Quantitative Binding Data

The target compound was tested in vitro for central muscarinic acetylcholine receptor (mAChR) affinity using a radioligand displacement assay with [³H]quinuclidinyl benzilate ([³H]QNB) in rat cerebral cortex membrane preparations. The measured affinity value fell within the range of 16,000–36,000 (expressed in nM units, consistent with Ki or IC₅₀ convention in the BindingDB database) [1]. This places the compound in the low-micromolar affinity range for central mAChRs. No comparable muscarinic receptor binding data have been located in publicly accessible databases for the closest structural analogs (6-yl regioisomer, isobutyryl analog, or cyclopropanecarbonyl analog), making this the only receptor-level quantitative differentiation point currently available for this specific compound [1]. [2] provides the database context for this assay entry.

muscarinic receptor binding CNS pharmacology radioligand displacement

CETP Inhibitory Activity: Class-Level Evidence for Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline scaffold, particularly N-benzoyl and related N-acyl derivatives, has been extensively patented and published as a privileged chemotype for CETP inhibition [1]. The Bayer Pharma patent family (US 2008/0255068, US 2012/0142728) explicitly claims tetrahydroquinoline derivatives as CETP inhibitors for the treatment of dyslipidemias and atherosclerosis [1]. Within this chemotype, compound potency in recombinant human CETP assays ranges from sub-nanomolar (e.g., 0.77 nM for optimized leads [2]) to >10,000 nM depending on substitution pattern. Assay data for a structurally related N-benzoyl-tetrahydroquinoline derivative (CHEMBL815633) confirm that compounds in this class were tested for CETP inhibitory activity using recombinant human CETP with <1 nM enzyme concentration and 18-hour assay incubation [2]. While the exact IC₅₀ of the target compound against CETP has not been identified in public databases, its core scaffold places it within a well-characterized CETP inhibitor pharmacophore series, distinguishing it from tetrahydroquinoline derivatives optimized for alternative targets such as CRTH2 antagonism or NF-κB inhibition.

CETP inhibition cholesteryl ester transfer protein cardiovascular drug discovery

Purity Specification and Commercial Availability vs. Research-Grade Analogs

The target compound (CAS 946266-40-6) is commercially available at a specified purity of ≥95% from documented suppliers (Catalog Number CM931013) . In contrast, several structurally closest analogs—including the 6-yl regioisomer, the isobutyryl analog, and the furan-2-carbonyl analog—are listed by vendors but with variable or unspecified purity documentation. For procurement decisions, the existence of a defined catalog entry with explicit purity specification reduces the risk of receiving material of unknown or substandard quality. The compound's CAS registry number (946266-40-6) provides a unique, verifiable identifier for procurement, quality control, and inventory management, whereas several analogs in the 946266-xx-x series lack independent CAS registration or are documented only through vendor-specific catalog numbers .

compound procurement purity specification commercial availability

Recommended Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide Based on Verified Quantitative Evidence


CETP Inhibitor Screening and Cardiovascular Drug Discovery Programs

This compound is appropriate for use as a tetrahydroquinoline-scaffold reference compound in CETP inhibitor screening cascades. The N-benzoyl-1,2,3,4-tetrahydroquinoline core is a validated CETP inhibitor pharmacophore as established in Bayer Pharma's patent family (US 2008/0255068, US 2012/0142728) [1]. Researchers conducting recombinant human CETP scintillation proximity assays or human plasma CETP activity assays may employ this compound as a structural benchmark for SAR exploration around the 7-position amide substituent, particularly when comparing against optimized leads with sub-nanomolar potency (e.g., SC-795, IC₅₀ = 0.77 nM) [1]. The documented muscarinic receptor binding data (Ki range 16–36 μM) [2] also provide a useful counterscreening reference point for assessing selectivity of CETP-optimized analogs against CNS off-targets.

NF-κB Pathway Inhibition Studies Using N-Benzoyl-Tetrahydroquinoline Chemotype

The compound belongs to the N-benzoyl-tetrahydroquinoline series shown by Jo et al. (2016) to inhibit NF-κB transcriptional activity in RAW 264.7 macrophage cells and to exhibit differential cytotoxicity across multiple human cancer cell lines (HCT-116, A549, MCF-7, HepG2, HeLa) [1]. This compound, as a 7-substituted variant with a 3-methylbutanamide side chain, can serve as a structural probe for investigating the contribution of the C7 substituent to NF-κB inhibitory activity and cancer cell selectivity, provided it is tested in direct comparison with the corresponding 6-yl regioisomer and with N-acyl variants (isobutyryl, cyclopropanecarbonyl) in the same assay panel [1]. The International Immunopharmacology study (2020) further supports the use of tetrahydroquinoline derivatives in neuroinflammation models using LPS-stimulated BV2 microglial cells [2].

Chemical Biology Probe for Muscarinic Acetylcholine Receptor Pharmacology

The compound has a documented, database-deposited affinity value for central muscarinic acetylcholine receptors (Ki range 16,000–36,000 nM, rat cerebral cortex [³H]QNB displacement assay) [1]. This makes it suitable as a low-affinity reference ligand or as a starting point for medicinal chemistry optimization toward higher mAChR affinity. The absence of mAChR binding data for the closest structural analogs means this compound can serve as the anchor point for SAR studies exploring how modifications to the N1-acyl group and the C7-amide side chain influence muscarinic receptor engagement.

Analytical Chemistry and Method Development: Reference Standard for 7-Substituted Tetrahydroquinoline Analysis

With a documented CAS registry number (946266-40-6), defined molecular formula (C₂₁H₂₄N₂O₂), molecular weight (336.44 g·mol⁻¹), and commercial availability at ≥95% purity [1], this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development aimed at detecting and quantifying 7-substituted N-benzoyl-tetrahydroquinoline derivatives in reaction mixtures, biological matrices, or environmental samples. The unique 7-yl substitution pattern provides a chromatographic and spectroscopic signature distinct from the 6-yl regioisomer, facilitating method specificity.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.